molecular formula C14H10O B3089907 4'-Ethynyl-[1,1'-biphenyl]-4-ol CAS No. 1202355-37-0

4'-Ethynyl-[1,1'-biphenyl]-4-ol

Cat. No.: B3089907
CAS No.: 1202355-37-0
M. Wt: 194.23 g/mol
InChI Key: DILPQBKOIIKSOX-UHFFFAOYSA-N
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Description

4’-Ethynyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C14H10O It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a hydroxyl group at the 4 position

Mechanism of Action

Target of Action

It is used as a general reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .

Mode of Action

The compound interacts with its targets through a process known as alkynylation . This involves the addition of an alkynyl group to a molecule, which can significantly alter its properties and reactivity. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the reaction occurs .

Biochemical Pathways

The compound is used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . This suggests that it may play a role in pathways involving these derivatives.

Result of Action

Given its use in the synthesis of [3,2=c]coumarin derivatives , it can be inferred that the compound may contribute to the properties and activities of these derivatives.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethynyl-[1,1’-biphenyl]-4-ol . , suggesting that its activity and stability may be affected by exposure to certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-4-ol typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For 4’-Ethynyl-[1,1’-biphenyl]-4-ol, the starting materials are 4-bromo-[1,1’-biphenyl]-4-ol and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in an amine solvent like triethylamine .

Industrial Production Methods: Industrial production of 4’-Ethynyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).

Major Products:

    Oxidation: 4’-Ethynyl-[1,1’-biphenyl]-4-one.

    Reduction: 4’-Ethyl-[1,1’-biphenyl]-4-ol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Ethynyl-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Ethynylbiphenyl: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    4’-Ethynyl-[1,1’-biphenyl]-4-methanol: Contains a methanol group instead of a hydroxyl group, affecting its reactivity and solubility.

Uniqueness: 4’-Ethynyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both an ethynyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

4-(4-ethynylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILPQBKOIIKSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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